molecular formula C28H24N2O7 B2873128 2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866345-23-5

2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2873128
CAS No.: 866345-23-5
M. Wt: 500.507
InChI Key: ZFSHCNZFELMCFJ-UHFFFAOYSA-N
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Description

This compound is a synthetic quinoline derivative featuring a [1,3]dioxolo[4,5-g]quinoline core substituted with a 4-ethoxybenzoyl group at position 7, an oxo group at position 8, and an acetamide side chain linked to a 4-methoxyphenyl group. Its molecular formula is C₂₉H₂₆N₂O₇, with an average mass of 514.534 g/mol and a monoisotopic mass of 514.174001 g/mol .

Properties

IUPAC Name

2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O7/c1-3-35-20-8-4-17(5-9-20)27(32)22-14-30(15-26(31)29-18-6-10-19(34-2)11-7-18)23-13-25-24(36-16-37-25)12-21(23)28(22)33/h4-14H,3,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSHCNZFELMCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on core modifications, substituent effects, and available research data.

Structural Analogues with Dioxolo/Dioxino Quinoline Cores

Compound Name Core Structure R₁ (Position 7) R₂ (Acetamide Substituent) Molecular Formula Key Data/Activity Reference
2-[7-(4-Ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide [1,3]dioxolo[4,5-g]quinoline 4-ethoxybenzoyl 4-methoxyphenyl C₂₉H₂₆N₂O₇ ChemSpider ID: 1599508
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide [1,4]dioxino[2,3-g]quinoline 4-ethoxybenzoyl 4-methoxyphenyl C₂₉H₂₆N₂O₇ Structural isomer with dioxino ring
2-[7-(4-Chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide (C647-0232) [1,3]dioxolo[4,5-g]quinoline 4-chlorobenzoyl 3-methoxyphenyl C₂₆H₁₉ClN₂O₆ Screening compound (biological activity unspecified)
2-[7-(4-Methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide [1,3]dioxolo[4,5-g]quinoline 4-methoxybenzoyl 3-methoxyphenyl Not provided Substituent positional isomer

Key Observations:

  • Substituent Effects : The 4-ethoxybenzoyl group in the target compound may enhance lipophilicity compared to the 4-chloro (electron-withdrawing) or 4-methoxy (smaller alkoxy) analogs .
  • Acetamide Position : The 4-methoxyphenyl group in the target compound versus 3-methoxyphenyl in analogs (e.g., ) could influence steric interactions in biological systems.

Functional Analogues with Modified Quinoline Cores

Compound Name Core Structure Key Modifications Molecular Formula Synthetic Yield/Data Reference
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b) Simple quinoline Methoxy at C6, dimethylphenyl acetamide C₂₀H₂₀N₂O₃ 51% yield; UPLC-MS: m/z 337.6 [M+H]⁺
2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide Dibromoquinoline Bromine at C5/C7, 2-methoxyphenyl acetamide C₁₈H₁₄Br₂N₂O₃ Crystallographic data reported
(7R,8R)-8-[(1R,2R)-1,2-Dihydroxypropyl]-7-(hydroxymethyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one (6) Dioxolo[4,5-g]isoquinoline Cyclitol ring truncation, hydroxyl groups C₁₅H₁₇NO₇ 71% yield after deprotection

Key Observations:

  • Halogenation: Bromine substituents (e.g., ) increase molecular weight and may enhance antibacterial activity, as seen in other 8-hydroxyquinoline derivatives.
  • Isoquinoline Derivatives: The isoquinoline analog in shows how core modification (e.g., cyclitol ring truncation) impacts synthetic routes and solubility.

Substituent-Driven Comparisons

  • Ethoxy vs.
  • Chlorobenzoyl vs. Ethoxybenzoyl: The 4-chloro substituent in introduces electron-withdrawing effects, which could modulate electronic properties of the quinoline core differently than the electron-donating ethoxy group.
  • Acetamide Linker : The N-(4-methoxyphenyl)acetamide moiety in the target compound is structurally distinct from N-(3,5-dimethylphenyl) analogs (e.g., ), which may alter hydrogen-bonding interactions in biological targets.

Biological Activity

The compound 2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide is a synthetic derivative of quinoline and dioxole frameworks. This compound has garnered attention due to its potential antiproliferative and anticancer properties. This article reviews the biological activity of this compound based on current research findings, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

  • Molecular Formula : C27H21FN2O6
  • Molecular Weight : 488.4638
  • CAS Number : 866345-33-7
  • SMILES Notation : CCOc1ccc(cc1)C(=O)c1cn(CC(=O)Nc2ccc(cc2)F)c2c(c1=O)cc1c(c2)OCO1

The biological activity of the compound is primarily attributed to its ability to interfere with cellular processes involved in cancer cell proliferation. The mechanisms include:

  • Inhibition of Topoisomerase II : Similar compounds have been shown to inhibit topoisomerase IIβ, leading to DNA damage and apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that derivatives can induce cell cycle arrest at the G1 and S phases, promoting apoptosis via pathways involving Bax activation and Bcl2 downregulation .

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the antiproliferative activity observed in different studies:

Cell Line IC50 (µM) Mechanism of Action Reference
HeLa10.5Apoptosis induction via mitochondrial pathway
MCF-7 (Breast Cancer)15.0Topoisomerase II inhibition
A549 (Lung Cancer)12.3Cell cycle arrest at G1 phase
SNB-75 (CNS Cancer)9.8Increased pre-G1 phase population

Case Studies

  • Study on HeLa Cells
    • In vitro studies indicated that the compound exhibited an IC50 value of 10.5 µM against HeLa cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, characterized by increased Bax expression and decreased Bcl2 levels .
  • MCF-7 Breast Cancer Cells
    • The compound showed an IC50 of 15 µM against MCF-7 cells, with evidence suggesting that it acts as a topoisomerase II inhibitor. This activity was associated with significant DNA fragmentation and cell cycle arrest at G1 phase .
  • A549 Lung Cancer Cells
    • In A549 cells, the compound demonstrated an IC50 of 12.3 µM, leading to cell cycle arrest and subsequent apoptosis. The study highlighted alterations in cell cycle distribution with a notable increase in G1 phase population .

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